(Z)-1-(diethylamino)-2-(2-oxopyridin-1(2H)-yl)ethenyl benzoate
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Overview
Description
(Z)-1-(DIETHYLAMINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL BENZOATE is a complex organic compound with a unique structure that combines a benzoate ester with a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(DIETHYLAMINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL BENZOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridinyl Intermediate: The initial step involves the synthesis of the 2-oxo-1(2H)-pyridinyl intermediate through a series of reactions, including cyclization and oxidation.
Ethenylation: The pyridinyl intermediate is then subjected to ethenylation using appropriate reagents and catalysts to introduce the ethenyl group.
Benzoate Ester Formation: The final step involves the esterification of the ethenylated pyridinyl intermediate with benzoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of (Z)-1-(DIETHYLAMINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL BENZOATE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(DIETHYLAMINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(Z)-1-(DIETHYLAMINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-1-(DIETHYLAMINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.
Uniqueness
(Z)-1-(DIETHYLAMINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H20N2O3 |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
[(Z)-1-(diethylamino)-2-(2-oxopyridin-1-yl)ethenyl] benzoate |
InChI |
InChI=1S/C18H20N2O3/c1-3-19(4-2)17(14-20-13-9-8-12-16(20)21)23-18(22)15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3/b17-14- |
InChI Key |
PGRVKUVPBMNGEY-VKAVYKQESA-N |
Isomeric SMILES |
CCN(CC)/C(=C/N1C=CC=CC1=O)/OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)C(=CN1C=CC=CC1=O)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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